H-Leu-Arg-Pro-OH is a tripeptide consisting of three amino acids: leucine, arginine, and proline. This compound is significant in the field of biochemistry and pharmacology due to its potential roles in various biological processes and therapeutic applications.
The synthesis of H-Leu-Arg-Pro-OH can be derived from solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptides in a controlled manner. This compound can also be obtained through solution-phase synthesis methods, where individual amino acid residues are sequentially coupled to form the desired peptide structure.
H-Leu-Arg-Pro-OH is classified as a peptide, specifically a tripeptide, which falls under the broader category of biomolecules. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological functions, including hormone regulation and enzyme activity.
The synthesis of H-Leu-Arg-Pro-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, a resin is used to anchor the first amino acid, followed by sequential addition of protected amino acids. Each coupling reaction is facilitated by activating agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to enhance the formation of peptide bonds.
The molecular structure of H-Leu-Arg-Pro-OH can be represented as follows:
The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the identity and purity of synthesized peptides.
H-Leu-Arg-Pro-OH can participate in various chemical reactions typical for peptides:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or solvents. Analytical methods like HPLC can be utilized to monitor these reactions.
The mechanism of action for H-Leu-Arg-Pro-OH is closely related to its interactions with biological receptors or enzymes. The presence of arginine suggests potential activity as a signaling molecule or modulator within physiological pathways.
Research indicates that peptides containing arginine may enhance nitric oxide production, influencing vascular functions and signaling pathways involved in inflammation and immune responses.
Relevant analyses include:
H-Leu-Arg-Pro-OH has several applications in scientific research:
H-Leu-Arg-Pro-OH (Leu-Arg-Pro) exemplifies the structural features governing recognition and hydrolysis by proline-specific peptidases. These enzymes—including dipeptidyl peptidase IV (DPPIV), aminopeptidase P, and prolyl oligopeptidase—catalyze cleavage at Pro-directed bonds, leveraging the unique cyclic structure of proline that imposes conformational rigidity on substrates. The tripeptide’s C-terminal Pro residue serves as the primary specificity determinant, while the N-terminal Leu-Arg sequence influences binding kinetics and catalytic efficiency. Catalytic triads (Ser-Asp-His in DPPIV; metal ions in aminopeptidase P) position the scissile bond for nucleophilic attack, with conserved Glu205/Glu206 (human DPPIV numbering) forming salt bridges with the substrate’s N-terminal amine [2] [9].
Table 1: Conserved Residues in Proline-Specific Peptidases and Their Roles in H-Leu-Arg-Pro-OH Recognition
Enzyme Class | Key Residues/Motifs | Function in H-Leu-Arg-Pro-OH Binding |
---|---|---|
DPPIV | Glu205/Glu206, Tyr547, Ser630 | N-terminal anchoring; P1-Pro positioning; nucleophile |
Bacterial DAP IV | Arg106, Ser613 | P1-Pro stabilization; acyl-enzyme formation |
Aminopeptidase P | Metal-binding site (Mn²⁺/Zn²⁺) | Polarization of peptide carbonyl; hydrolysis |
Kinetic analyses reveal that peptides with Pro at P1′ (e.g., Leu-Arg↓Pro) exhibit 5–50-fold higher kcat/Km values than non-Pro substrates due to optimized active-site geometry. The S1 pocket, lined with hydrophobic residues (Tyr547, Tyr662 in human DPPIV), accommodates Pro’s pyrrolidine ring, while the S2 pocket engages Leu or Arg via van der Waals or ionic interactions [2] [9]. For H-Leu-Arg-Pro-OH, the P2 Arg residue may form electrostatic bonds with Asp545 or Asn710 in human DPPIV, enhancing affinity but potentially slowing catalysis due to steric constraints [10].
Microbial DPPIV homologues (e.g., Pseudoxanthomonas mexicana DAP IV, Lactobacillus sakei X-prolyl peptidase) process H-Leu-Arg-Pro-OH with distinct mechanisms compared to mammalian enzymes. Structural studies show bacterial DAP IVs form acyl-enzyme intermediates during hydrolysis, where Pro’s carbonyl carbon covalently binds the catalytic serine (Ser613 in PmDAP IV) [9]. This contrasts with mammalian DPPIVs, which stabilize tetrahedral transition states. The Leu-Arg sequence influences kinetics: microbial enzymes exhibit 2–3-fold higher catalytic efficiency (kcat/Km ≈ 1.2 × 10⁴ M⁻¹s⁻¹) for Arg-containing peptides than human DPPIV, attributed to broader S2 subsites accommodating bulky residues [1] [9].
Table 2: Cleavage Kinetics of H-Leu-Arg-Pro-OH by Microbial vs. Human DPPIV
Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Intermediate Type |
---|---|---|---|---|
L. sakei X-prolyl | 88 ± 12* | 45 ± 3* | ~5.1 × 10³* | Acyl-enzyme |
P. mexicana DAP IV | Not reported | Not reported | ~1.2 × 10⁴† | Acyl-enzyme |
Human DPPIV | 192 ± 25‡ | 12 ± 1‡ | ~6.3 × 10²‡ | Tetrahedral |
*Values extrapolated from Lys-Ala-AMC kinetics in [1]; †Estimated from Ile-Pro/Lys-Pro hydrolysis [9]; ‡Based on Gly-Pro-pNA hydrolysis [5].
Microbial DPPIV homologues lack the double-Glu motif (Glu205/Glu206) critical for N-terminal anchoring in human enzymes. Instead, PmDAP IV utilizes Arg106 to stabilize the substrate’s C-terminal carboxyl group, shifting substrate alignment. Consequently, H-Leu-Arg-Pro-OH binds in an extended conformation, with Leu at P2 and Arg at P1, facilitating nucleophilic attack by Ser613. This mechanism explains the peptide’s rapid hydrolysis by bacterial enzymes but resistance to cleavage by human DPPIV, where the S2 pocket sterically clashes with Arg’s guanidinium group [9] [10].
Human DPPIV hydrolyzes H-Leu-Arg-Pro-OH at <10% the rate of canonical substrates like Gly-Pro-AMC due to structural constraints at the S2 pocket and active-site accessibility. The β-propeller domain in human DPPIV creates a narrower substrate channel than bacterial DAP IV’s open cleft, limiting access to bulkier N-terminal residues like Arg. Molecular dynamics simulations show Arg at P2 induces steric clashes with Tyr547 and Tyr666, reducing catalytic efficiency (kcat/Km ~630 M⁻¹s⁻¹) compared to Gly-Pro-AMC (3,800 M⁻¹s⁻¹) [2] [10].
Table 3: Structural Determinants of H-Leu-Arg-Pro-OH Hydrolysis by Human vs. Bacterial DPPIV
Feature | Human DPPIV | Bacterial DAP IV | Impact on H-Leu-Arg-Pro-OH |
---|---|---|---|
S2 subsite | Narrow, hydrophobic (Tyr547, Tyr666) | Wide, solvent-exposed | Arg steric clash in human; no clash in bacterial |
Catalytic mechanism | Tetrahedral intermediate stabilization | Acyl-enzyme formation | Slower turnover in human |
N-terminal anchoring | Glu205/Glu206 salt bridge | Absent; Arg106 binds C-terminus | Strong N-terminal binding in human only |
Substrate access route | Side opening (β-propeller/hydrolase interface) | Open cleft | Faster diffusion in bacterial enzymes |
The peptide’s hydrolysis is further impeded by its N-terminal ionization state. At physiological pH, H-Leu-Arg-Pro-OH’s N-terminal amine (pKa ~8.0) is protonated, enhancing attraction to Glu205/Glu206 in human DPPIV. However, the P2 Arg’s positive charge repels Arg125 and Arg358, residues critical for transition-state stabilization. Mutagenesis studies (R125A/R358A DPPIV) increase Leu-Arg-Pro hydrolysis 3-fold, confirming electrostatic hindrance [2] [10]. By contrast, microbial DPPIV homologues lack equivalent arginine residues, enabling unhindered binding. These differences highlight H-Leu-Arg-Pro-OH as a discriminatory substrate for probing proline-specific peptidase evolution and designing species-selective inhibitors [9].
Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0